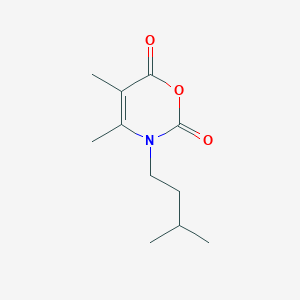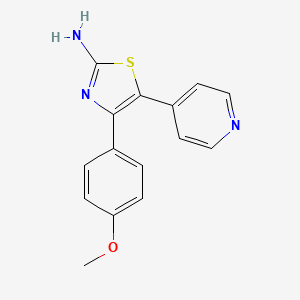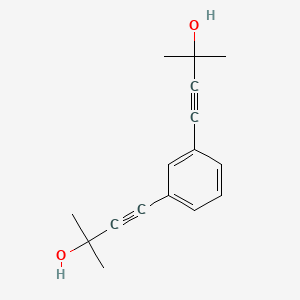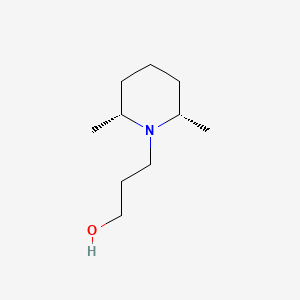
5-Amino-2-(tert-butyl)-4-ethylphenol
Vue d'ensemble
Description
5-Amino-2-(tert-butyl)-4-ethylphenol is an organic compound with the molecular formula C12H19NO It is a phenolic compound characterized by the presence of an amino group at the 5-position, a tert-butyl group at the 2-position, and an ethyl group at the 4-position on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(tert-butyl)-4-ethylphenol typically involves the nitration of 2-tert-butyl-4-ethylphenol followed by reduction of the nitro group to an amino group. The nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then reduced using a suitable reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas or ammonium formate in ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-2-(tert-butyl)-4-ethylphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Corresponding amines or reduced phenolic compounds.
Substitution: Halogenated or nitrated derivatives of the original compound.
Applications De Recherche Scientifique
5-Amino-2-(tert-butyl)-4-ethylphenol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-Amino-2-(tert-butyl)-4-ethylphenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in redox reactions, while the amino group can form hydrogen bonds and interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-tert-Butyl-4-ethylphenol: Lacks the amino group, resulting in different chemical properties and reactivity.
5-Amino-2,4-di-tert-butylphenol: Contains an additional tert-butyl group, leading to increased steric hindrance and altered reactivity.
2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol: Contains a dimethylaminomethyl group, which affects its chemical behavior and applications.
Uniqueness
5-Amino-2-(tert-butyl)-4-ethylphenol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity
Propriétés
Formule moléculaire |
C12H19NO |
|---|---|
Poids moléculaire |
193.28 g/mol |
Nom IUPAC |
5-amino-2-tert-butyl-4-ethylphenol |
InChI |
InChI=1S/C12H19NO/c1-5-8-6-9(12(2,3)4)11(14)7-10(8)13/h6-7,14H,5,13H2,1-4H3 |
Clé InChI |
LJCNJIHXKFTVTN-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=C(C=C1N)O)C(C)(C)C |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Bicyclo[2.2.1]heptan-2-ylmethoxy)benzaldehyde](/img/structure/B8363988.png)

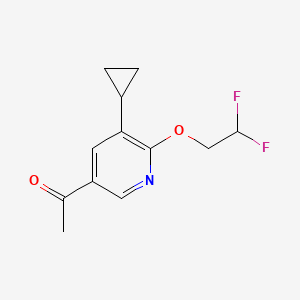

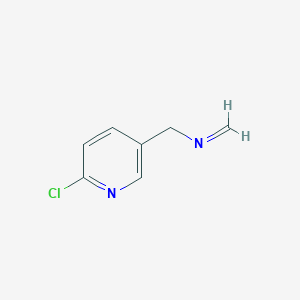

![3-[1-(4-Cyanobenzyl)-1H-imidazol-5-yl]-1-propanol](/img/structure/B8364043.png)
